
5-Bromonicotinoyl chloride
Overview
Description
5-Bromonicotinoyl chloride: is an organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a carbonyl chloride group at the 3-position. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromonicotinoyl chloride typically involves the chlorination of 5-bromonicotinic acid. One common method is the reaction of 5-bromonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows :
C6H3BrNO2+SOCl2→C6H3BrClNO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The process typically requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-bromonicotinic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used.
Hydrolysis: The hydrolysis reaction can be carried out in aqueous or alcoholic solutions, often under acidic or basic conditions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
5-Bromonicotinic Acid: Formed by hydrolysis.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 5-bromonicotinoyl chloride is in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as therapeutic agents targeting infectious diseases and other health conditions. For instance:
- Antitubercular Agents : Research has indicated that derivatives of this compound can be synthesized into compounds with significant anti-tubercular activity. These derivatives are evaluated for their pharmacodynamics and pharmacokinetics, showcasing their interaction with specific bacterial enzymes and receptors .
- Drug Development : The compound serves as a crucial intermediate in creating various drug candidates, especially those aimed at treating chronic diseases. Its ability to form covalent bonds with nucleophiles allows for the introduction of biologically active moieties into target molecules .
Chemical Research Applications
In chemical research, this compound is utilized for synthesizing complex organic molecules through various reaction mechanisms:
- Nucleophilic Substitution Reactions : The acyl chloride group can undergo nucleophilic substitution with amines, alcohols, or thiols, leading to the formation of amides, esters, and thioesters. This reactivity is exploited to create diverse functionalized compounds that are valuable in research and industry .
- Suzuki-Miyaura Coupling Reactions : The compound can participate in coupling reactions with boronic acids to produce biaryl compounds. This method is particularly useful in synthesizing complex structures found in natural products and pharmaceuticals.
Agrochemical Applications
This compound also finds applications in the agrochemical industry:
- Synthesis of Pesticides : It acts as an intermediate in the production of herbicides and insecticides. The ability to modify its structure allows chemists to design agrochemicals with enhanced efficacy against pests while minimizing environmental impact.
The biological activity associated with this compound largely depends on its derivatives:
- Mechanism of Action : As an acylating agent, it can acylate various nucleophiles, forming covalent bonds that can modify biological pathways. This property is critical for understanding how these compounds interact at the molecular level within biological systems .
- Research Findings : Studies have demonstrated that derivatives can inhibit specific enzymes involved in metabolic pathways, showcasing their potential as drug candidates for various diseases .
Mechanism of Action
The mechanism of action of 5-Bromonicotinoyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
5-Bromonicotinic Acid: Similar structure but lacks the carbonyl chloride group.
5-Nitronicotinoyl Chloride: Contains a nitro group instead of a bromine atom.
5-Chloronicotinoyl Chloride: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 5-Bromonicotinoyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which confer distinct reactivity and properties.
Biological Activity
5-Bromonicotinoyl chloride is an organic compound with the formula C₆H₃BrClNO, notable for its biological activities and versatility in synthetic applications. This article delves into its biological activity, particularly focusing on its derivatives, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₆H₃BrClNO
- Appearance : Pale yellow liquid
- Melting Point : Approximately 183-184 °C
- Functional Groups : Contains both an acyl chloride and a bromine atom, enhancing its reactivity and utility in organic synthesis.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Halogenation : Bromination of nicotinoyl chloride.
- Acylation Reactions : Using appropriate acylating agents to introduce the bromine at the 5-position.
These methods yield high purity and are suitable for both laboratory and industrial applications.
Biological Activity Overview
The biological activity of this compound is primarily linked to its derivatives, which have shown promising results in various pharmacological studies. Key areas of interest include:
- Antimicrobial Activity : Compounds derived from this compound have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL for certain strains .
- Antiviral Properties : Research indicates that some derivatives exhibit antiviral activity against viruses like HIV and DENV. The mechanism often involves inhibition of viral entry or replication processes .
- Anticancer Potential : Preliminary studies suggest that derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
A study examined the antimicrobial efficacy of several derivatives of this compound against a panel of pathogens. The results are summarized in the following table:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Derivative A | 6.25 | Staphylococcus aureus |
Derivative B | 12.5 | Escherichia coli |
Derivative C | 25 | Candida albicans |
This data highlights the broad-spectrum activity of these compounds, making them candidates for further development as antimicrobial agents .
Antiviral Activity
Research on antiviral activity revealed that certain derivatives could inhibit the replication of DENV with EC₅₀ values ranging from 2 to 10 μM. These compounds showed favorable binding interactions with viral proteins, suggesting a potential mechanism for their antiviral effects .
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that some derivatives induced cytotoxic effects with IC₅₀ values below 50 μM. The compounds were found to interfere with critical cellular pathways involved in proliferation and survival .
Structural Activity Relationships (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the nicotinoyl framework significantly influence biological activity. For example:
- Bromination Position : The presence of bromine at the 5-position enhances antimicrobial activity compared to other positions.
- Functional Group Variations : Substituting different functional groups can alter pharmacological profiles, suggesting avenues for optimizing therapeutic effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromonicotinoyl chloride, and how can its purity be validated experimentally?
- Methodology : The compound is typically synthesized via halogenation of nicotinic acid derivatives. A validated route involves reacting 5-bromonicotinic acid with thionyl chloride (SOCl₂) under reflux conditions in anhydrous dichloromethane. Post-synthesis, purity is assessed using HPLC (≥98% purity threshold) and confirmed via ¹H/¹³C NMR for structural integrity. Key impurities include unreacted starting materials or hydrolyzed byproducts (e.g., 5-bromonicotinic acid) .
- Experimental Design : Ensure stoichiometric excess of SOCl₂ (1.5–2.0 eq.) and inert atmosphere to prevent hydrolysis. Monitor reaction completion via TLC (Rf = 0.6 in ethyl acetate/hexane 3:7) .
Q. How should this compound be characterized spectroscopically to confirm its identity?
- Methodology :
- ¹H NMR : Expect aromatic protons in the δ 8.5–9.0 ppm region (pyridine ring) and absence of hydroxyl or carboxylic acid signals.
- IR Spectroscopy : A strong C=O stretch near 1750 cm⁻¹ (acyl chloride) and C-Br stretch at 650–700 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 220–222 (M⁺, bromine isotopic pattern) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Discrepancies in reactivity (e.g., with amines vs. alcohols) may arise from steric hindrance or solvent polarity. For example:
- Amine Acylation : Use non-polar solvents (e.g., toluene) and catalytic DMAP to enhance nucleophilicity.
- Alcohol Acylation : Employ Schotten-Baumann conditions (aqueous NaOH, vigorous stirring) to prevent hydrolysis.
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in multi-step syntheses?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The bromine atom’s electron-withdrawing effect directs electrophilic attack to the C-2 or C-4 positions of the pyridine ring.
- Validation : Correlate computational predictions with experimental outcomes (e.g., NOESY for regiochemical confirmation in products like nicergoline intermediates) .
Q. What are the stability limits of this compound under different storage conditions, and how can decomposition be mitigated?
- Methodology :
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with periodic HPLC analysis. Hydrolysis to 5-bromonicotinic acid is the primary degradation pathway.
- Mitigation : Use anhydrous solvents (e.g., molecular sieves) and store under argon at –20°C. Avoid prolonged exposure to humidity (>30% RH) .
Application-Focused Questions
Q. How does this compound perform as an acylating agent in the synthesis of bioactive nicotinamide analogs?
- Methodology :
- Case Study : In nicergoline synthesis, acylation of 1-methyl-10α-methoxydihydrolysergol with this compound proceeds via a two-step protocol: (1) activation with DIPEA in THF, (2) quenching with ice-cold water. Yield optimization (75–85%) requires strict temperature control (–10°C to 0°C) .
- Analytical Validation : Monitor acylation efficiency via LC-MS (expected [M+H]⁺ at m/z 484.3 for nicergoline) .
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodology :
- PPE : Use nitrile gloves, chemical goggles, and fume hoods due to its lachrymatory and corrosive nature.
- Spill Management : Neutralize spills with sodium bicarbonate slurry, followed by ethanol rinse.
- Waste Disposal : Hydrolyze residual compound with aqueous NaOH (pH >10) before disposal .
Q. Methodological Best Practices
- Reproducibility : Document reaction parameters (e.g., solvent purity, inert gas flow rate) as per guidelines in .
- Data Reporting : Include raw spectral data (NMR, IR) in supplementary materials, avoiding excessive compound numbering in figures .
Properties
IUPAC Name |
5-bromopyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDREJRIXNEGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381757 | |
Record name | 5-BROMONICOTINOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39620-02-5 | |
Record name | 5-BROMONICOTINOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39620-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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